![molecular formula C14H14ClNO3S B2880302 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone CAS No. 339111-98-7](/img/structure/B2880302.png)
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone
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Overview
Description
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone, commonly referred to as CDMP, is an aromatic sulfone compound that has been used in a variety of scientific research applications. CDMP is a colorless solid with a molecular weight of 276.7 g/mol and a melting point of 118-120°C. CDMP is a synthetic compound that has been used in laboratory experiments since the early 2000s. CDMP has been studied for its potential as a drug target, as a potent inhibitor of enzymes, and as a potential therapeutic agent.
Scientific Research Applications
Chemiluminescence Applications
Research has shown the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting their thermal stability and base-induced chemiluminescence properties. This indicates potential applications in chemiluminescence-based sensors or imaging technologies (Watanabe et al., 2010).
Generation and Trapping of Reactive Intermediates
Studies on the generation and trapping of 5,6-dimethylenepyrimidin-4-ones in Diels-Alder and Michael additions reveal the reactivity of pyrimidone fused sulfones, suggesting their utility in synthetic chemistry for constructing complex molecular architectures (Tomé et al., 1996).
Hydrogen Bonding Studies
Investigations into the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have elucidated hydrogen-bonded motifs and the mimicry of carboxylate anions by sulfonate groups. This research contributes to our understanding of molecular interactions and crystal engineering (Balasubramani et al., 2007).
Environmental Applications
The fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water demonstrates an environmentally friendly approach to water purification, addressing the removal of harmful UV filters from aquatic environments (Zhou et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-8-10(2)16-14(19-3)13(9)20(17,18)12-6-4-11(15)5-7-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQGBMFNNOXXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326381 |
Source
|
Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666132 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone | |
CAS RN |
339111-98-7 |
Source
|
Record name | 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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